molecular formula C11H23N3 B13253934 1-(1,2-Dimethylpiperidin-4-yl)piperazine

1-(1,2-Dimethylpiperidin-4-yl)piperazine

Cat. No.: B13253934
M. Wt: 197.32 g/mol
InChI Key: GLOYJXHVEIKBSG-UHFFFAOYSA-N
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Description

1-(1,2-Dimethylpiperidin-4-yl)piperazine is a chemical compound with the molecular formula C11H23N3 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2-Dimethylpiperidin-4-yl)piperazine typically involves the reaction of piperazine with 1,2-dimethylpiperidine under controlled conditions. One common method involves the use of reductive amination, where the piperazine is reacted with 1,2-dimethylpiperidine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as distillation, crystallization, and chromatography are commonly used in the purification process .

Chemical Reactions Analysis

Types of Reactions

1-(1,2-Dimethylpiperidin-4-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring reacts with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

1-(1,2-Dimethylpiperidin-4-yl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1-(1,2-Dimethylpiperidin-4-yl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(1,2-Dimethylpiperidin-4-yl)piperazine can be compared with other piperazine derivatives, such as:

  • 1-Methylpiperazine
  • 4-Methylpiperazine
  • 1,4-Dimethylpiperazine

These compounds share a similar piperazine core but differ in their substituents, which can lead to variations in their chemical and biological properties.

Properties

Molecular Formula

C11H23N3

Molecular Weight

197.32 g/mol

IUPAC Name

1-(1,2-dimethylpiperidin-4-yl)piperazine

InChI

InChI=1S/C11H23N3/c1-10-9-11(3-6-13(10)2)14-7-4-12-5-8-14/h10-12H,3-9H2,1-2H3

InChI Key

GLOYJXHVEIKBSG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCN1C)N2CCNCC2

Origin of Product

United States

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